

Protocol for In Vivo Efficacy Assessment of 3-Aminoiso-nicotinamide

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Compound of Interest

Compound Name: 3-Aminoisonicotinamide

Cat. No.: B1278126

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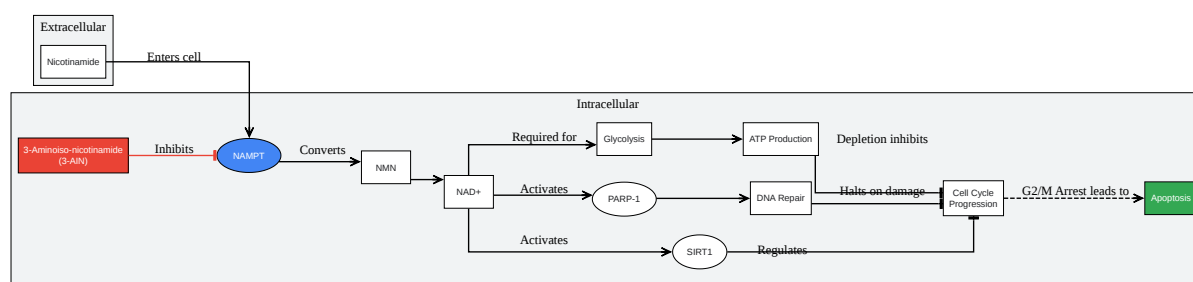
Application Notes

3-Aminoiso-nicotinamide (3-AIN) is a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of Nicotinamide Adenine Dinucleotide (NAD⁺) biosynthesis.[1] Many cancer cells exhibit elevated NAMPT expression and a higher dependence on the NAD⁺ salvage pathway for their rapid proliferation and survival, making NAMPT an attractive target for cancer therapy.[2][3] Inhibition of NAMPT by 3-AIN leads to depletion of cellular NAD⁺ pools, resulting in metabolic collapse, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][4]

This document provides a detailed protocol for assessing the in vivo efficacy of 3-AIN in a preclinical setting using a human tumor xenograft mouse model. The protocol outlines the necessary steps from animal model selection and drug formulation to efficacy evaluation and pharmacodynamic analysis.

Signaling Pathway of NAMPT Inhibition

The inhibition of NAMPT by 3-AIN disrupts the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor for NAD⁺. [5] This leads to a cascade of downstream effects, ultimately impairing cancer cell function and survival.



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Caption: NAMPT inhibition by 3-AIN blocks NAD⁺ synthesis, leading to cellular dysfunction.

Experimental Protocols

Animal Model Selection and Tumor Implantation

1.1. Cell Line Selection: Select a human cancer cell line known to be sensitive to NAMPT inhibitors. Glioma and melanoma cell lines have shown sensitivity to this class of drugs.^{[2][6]} For this protocol, we will use the A375 human melanoma cell line.

1.2. Animal Strain: Use immunodeficient mice, such as female BALB/c nude mice, 6-8 weeks old.

1.3. Tumor Implantation:

- Culture A375 cells in appropriate media until they reach 80-90% confluency.

- Harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
- Subcutaneously inject 5×10^6 cells in a volume of 100 μL into the right flank of each mouse.
- Monitor the mice for tumor growth.

3-Aminoiso-nicotinamide (3-AIN) Formulation and Administration

2.1. Formulation:

- Prepare a stock solution of 3-AIN in a suitable solvent such as dimethyl sulfoxide (DMSO).
- For administration, dilute the stock solution with a vehicle appropriate for in vivo use, such as a mixture of PBS and Solutol® HS 15 (e.g., 90:10 v/v). The final concentration of DMSO should be below 5% to minimize toxicity.

2.2. Dosing and Administration:

- Once tumors reach an average volume of 100-150 mm^3 , randomize the mice into treatment and control groups (n=8-10 mice per group).
- Administer 3-AIN via intraperitoneal (i.p.) injection.
- A dose-response study is recommended to determine the optimal dose. Based on studies with similar compounds, a starting range of 25-100 mg/kg administered daily for 5 consecutive days, followed by a 2-day rest period, is suggested.[6]
- The control group should receive the vehicle only, following the same administration schedule.

Efficacy Evaluation

3.1. Tumor Volume Measurement:

- Measure tumor dimensions (length and width) with digital calipers every 2-3 days.

- Calculate tumor volume using the formula: $\text{Volume} = (\text{Width}^2 \times \text{Length}) / 2$.
- Continue measurements until the tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³).

3.2. Body Weight and Clinical Observations:

- Monitor the body weight of each mouse every 2-3 days as an indicator of toxicity.
- Observe the mice daily for any clinical signs of distress, such as changes in posture, activity, or grooming.

3.3. Data Analysis:

- Plot the mean tumor volume \pm standard error of the mean (SEM) for each group over time.
- Calculate the Tumor Growth Inhibition (TGI) using the formula: $\text{TGI (\%)} = [1 - (\text{Mean tumor volume of treated group at end of study} / \text{Mean tumor volume of control group at end of study})] \times 100$.
- Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between the treatment and control groups.

Pharmacodynamic (PD) Analysis: NAD⁺ Measurement

4.1. Sample Collection:

- At the end of the study, or at specified time points, euthanize a subset of mice from each group.
- Excise the tumors and collect blood samples via cardiac puncture.
- Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.
- Process the blood to obtain plasma and store at -80°C.

4.2. NAD⁺ Quantification:

- Use a commercially available NAD/NADH assay kit.

- Homogenize the frozen tumor tissue in the extraction buffer provided in the kit.
- Follow the manufacturer's instructions to measure the NAD⁺ and NADH levels in the tumor lysates and plasma samples.
- Normalize the NAD⁺ levels to the protein concentration of the tumor lysate.

Data Presentation

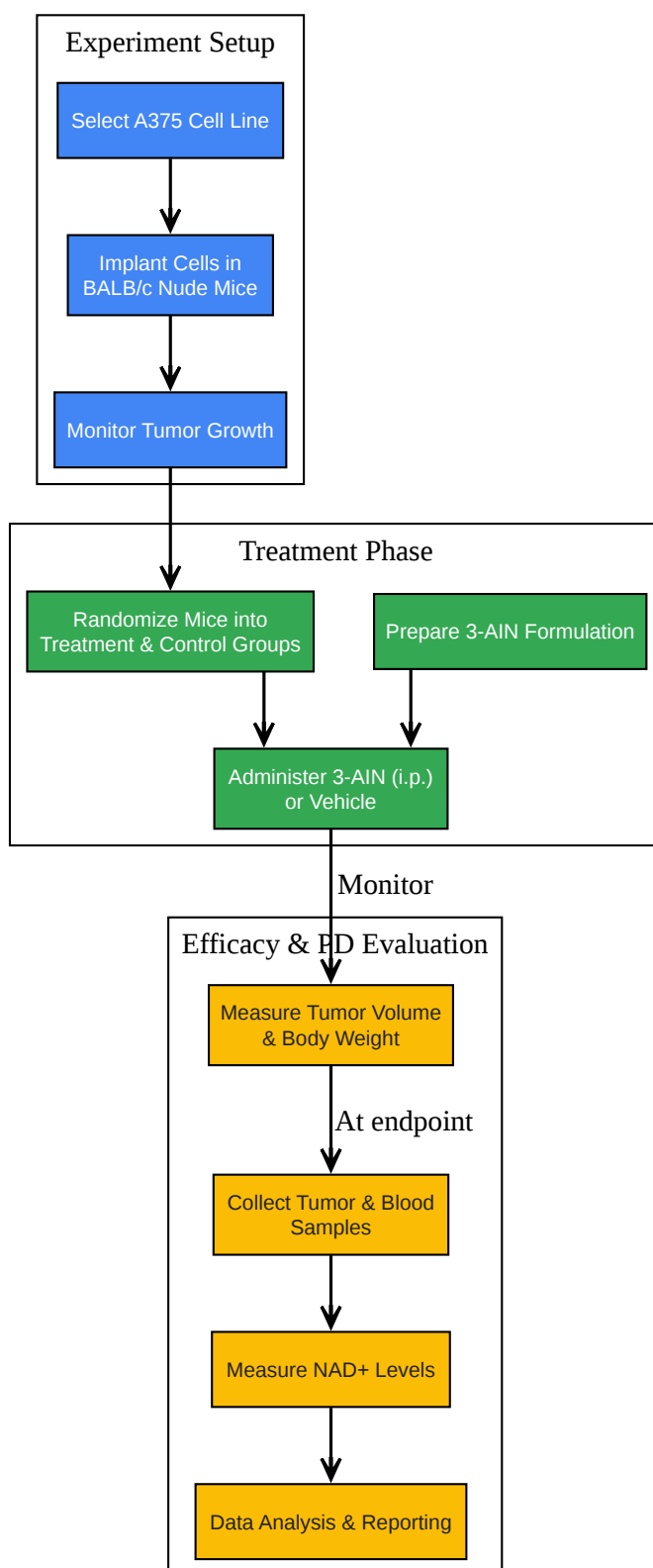
Table 1: In Vivo Efficacy of 3-AIN in A375 Xenograft Model

Treatment Group	Dose (mg/kg)	Administration Schedule	Mean Final Tumor Volume (mm ³) ± SEM	Tumor Growth Inhibition (%)	Mean Body Weight Change (%) ± SEM
Vehicle Control	-	Daily, 5 days/week	1850 ± 150	-	+2.5 ± 1.0
3-AIN	25	Daily, 5 days/week	980 ± 120	47	-1.8 ± 0.8
3-AIN	50	Daily, 5 days/week	550 ± 95	70	-4.2 ± 1.2
3-AIN	100	Daily, 5 days/week	320 ± 70	83	-8.5 ± 1.5

Table 2: Pharmacodynamic Effects of 3-AIN on NAD⁺ Levels

Treatment Group	Dose (mg/kg)	Mean Tumor NAD+ Level (pmol/mg protein) ± SEM	% NAD+ Reduction vs. Control	Mean Plasma NAD+ Level (μM) ± SEM
Vehicle Control	-	120 ± 15	-	2.5 ± 0.3
3-AIN	50	45 ± 8	62.5	1.1 ± 0.2
3-AIN	100	28 ± 6	76.7	0.7 ± 0.1

Experimental Workflow



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Caption: Workflow for assessing the in vivo efficacy of 3-AIN.

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